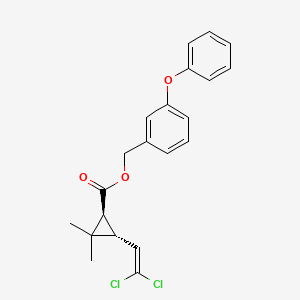
(-)-trans-Permethrin
Descripción general
Descripción
(-)-trans-permethrin is trans-Permethrin with configuration 1S,3R.
Aplicaciones Científicas De Investigación
1. Toxicokinetics and Biomarkers
- Toxicokinetics of Permethrin in Humans : A study assessed the time courses of key biomarkers of permethrin exposure in humans after oral exposure, providing valuable data for interpreting biological measurements and optimal sampling strategies (Ratelle, Côté, & Bouchard, 2015).
2. Blood-Brain Barrier Penetration
- Age-Dependent BBB Penetration : Research on rats indicated that the blood-brain barrier (BBB) penetration by cis- and trans-Permethrin isomers changes during maturation, with young animals showing greater permeability, which may contribute to increased susceptibility in preweanling rodents to these insecticides (Mortuza et al., 2018).
3. Pharmacokinetic Modeling
- Modeling in Rats and Humans : A study developed a physiologically based pharmacokinetic model describing permethrin kinetics in rats and humans, highlighting the potential for assessing population exposures and quantifying dose metrics (Tornero-Velez et al., 2012).
4. Reproductive Toxicity
- Influence on Male Reproductive Toxicity : A study compared the reproductive effects of cis- and trans-permethrin isomers in male mice, finding that the cis isomer, but not the trans isomer, significantly reduced sperm count and motility and testosterone levels, implicating a difference in metabolic activity as a contributing factor to toxicity (Zhang et al., 2008).
5. Enzymatic Activity and Hormonal Interference
- Metabolism and Hormonal Effects : Research investigated how permethrin isomers are metabolized and their effects on estrogenic and anti-androgenic activities. It was found that permethrin can be metabolically activated for both activities, with specific metabolites contributing to these effects (Tange et al., 2014).
6. Biomonitoring and Exposure Assessment
- Exposure Assessment in Agricultural Workers : A study focused on the excretion time courses of permethrin metabolites in agricultural workers, providing important data for understanding exposure levels and kinetics in real-world conditions (Ferland et al., 2015).
Propiedades
Número CAS |
54774-47-9 |
|---|---|
Nombre del producto |
(-)-trans-Permethrin |
Fórmula molecular |
C21H20Cl2O3 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1 |
Clave InChI |
RLLPVAHGXHCWKJ-PKOBYXMFSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Otros números CAS |
54774-47-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



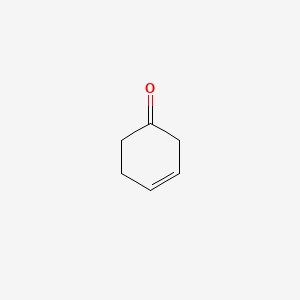
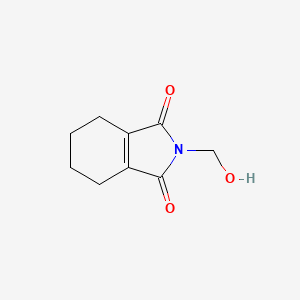

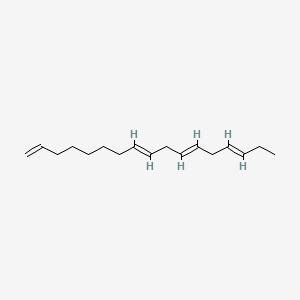
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
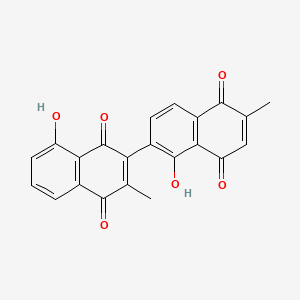

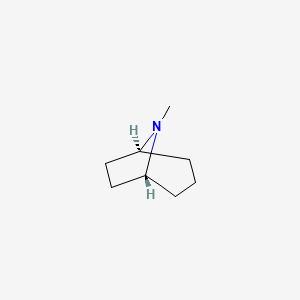
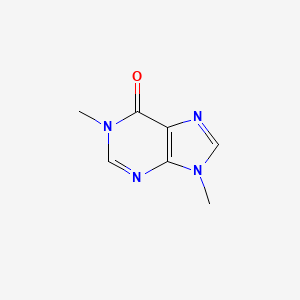
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)